Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride
Description
Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a piperidin-4-yl group and at position 5 with an ethyl carboxylate. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors where pyrimidine derivatives are prevalent (e.g., kinase inhibitors) .
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;;/h7-9,13H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIORQFYLSEUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-5-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyrimidine Derivatives : Compounds containing pyrimidine moieties, including ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate, are recognized for their diverse pharmacological activities. Research indicates that these derivatives can serve as scaffolds for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Synthesis and Structure-Activity Relationship : The synthesis of ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate involves multiple steps that allow for modifications to enhance biological activity. Studies have shown that structural variations can significantly impact the efficacy of these compounds in inhibiting specific biological pathways .
Cancer Therapy
Anticancer Activity : Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate has been evaluated for its anticancer properties. Research has demonstrated that it exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth .
Case Study : A study involving a series of piperidine derivatives highlighted the effectiveness of compounds similar to ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate in treating hypopharyngeal tumors. The results indicated that these compounds could outperform traditional chemotherapeutics in specific scenarios, showcasing their potential as novel anticancer agents .
Neurodegenerative Diseases
Alzheimer's Disease : The incorporation of piperidine structures has been linked to improved pharmacokinetic properties in compounds designed to treat neurodegenerative diseases such as Alzheimer's. Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate may exhibit dual inhibition of cholinesterase enzymes, which are crucial targets for enhancing cognitive function in Alzheimer's patients .
Mechanism of Action : The compound's ability to cross the blood-brain barrier enhances its therapeutic potential. Studies have shown that piperidine derivatives can modulate neurotransmitter levels, thereby improving synaptic function and reducing neuroinflammation associated with Alzheimer's disease .
Anti-inflammatory Properties
NF-kB Inhibition : Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate has been investigated for its role in inhibiting the NF-kB signaling pathway, which is pivotal in inflammatory responses. The compound has demonstrated the capacity to reduce the secretion of pro-inflammatory cytokines in vitro, suggesting its potential use in treating autoimmune diseases and chronic inflammatory conditions .
Clinical Implications : The anti-inflammatory properties of this compound could lead to its application in therapies targeting conditions such as rheumatoid arthritis and inflammatory bowel disease, where NF-kB plays a crucial role in disease progression .
Mechanism of Action
The mechanism of action of Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and its analogs:
*Estimated based on molecular formula.
Research Findings and Functional Insights
- Solubility and Bioavailability : The dihydrochloride salt of the target compound significantly improves water solubility compared to neutral analogs like Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate, which is critical for oral drug delivery .
- Reactivity : Chloro-substituted pyrimidines (e.g., CAS 857283-62-6) exhibit higher reactivity for further functionalization but may face stability issues in physiological conditions .
- Structural Complexity : LY2409881 hydrochloride demonstrates how bulkier substituents (e.g., benzo[b]thiophene) can improve binding affinity but may reduce metabolic stability compared to simpler piperidine derivatives .
Biological Activity
Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate dihydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate dihydrochloride has the molecular formula and a molecular weight of approximately 265.31 g/mol. The compound features a pyrimidine ring substituted with a piperidine group, which is crucial for its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Target Interactions
Piperidine derivatives, including ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate, are known to interact with various biological targets. These interactions often modulate cellular functions through:
- Enzyme Inhibition : The compound has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, leading to alterations in cellular metabolism and signaling pathways.
- Receptor Modulation : It may also interact with receptors involved in cell proliferation and apoptosis, affecting cancer cell growth and survival .
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Cell Signaling : It modulates pathways related to cell growth and apoptosis, potentially inducing cancer cell death.
- Metabolic Regulation : By interacting with key enzymes, it affects metabolic flux and the levels of various metabolites in cells.
Antimicrobial Properties
Research indicates that derivatives of ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate exhibit antimicrobial activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans . This suggests potential applications in treating infections caused by these pathogens.
Antitumor Activity
Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with tumor growth. For example, it has been noted to significantly inhibit EGFR phosphorylation, which is crucial in many cancers .
Study on Antitumor Effects
In a significant study involving various cancer cell lines, ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate demonstrated potent cytotoxicity. The study utilized MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, revealing that the compound inhibited cell proliferation effectively at low concentrations. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Recent findings suggest that compounds similar to ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate exhibit anti-inflammatory properties by inhibiting COX enzymes. In vitro assays showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential utility in treating inflammatory conditions .
Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | MIC = 6.5 μg/mL against E. coli | Effective against multiple bacterial strains |
| Antitumor | Induces apoptosis; inhibits EGFR phosphorylation | Significant cytotoxicity in cancer cell lines |
| Anti-inflammatory | Comparable IC50 values to celecoxib | Potential use in treating inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate dihydrochloride with high purity?
- Methodological Answer : A three-step synthesis approach is commonly employed:
Esterification : React piperidin-4-amine derivatives with activated pyrimidine carboxylates under basic conditions to form the ester linkage.
Acylation : Introduce the dihydrochloride salt via acid-mediated protonation, ensuring stoichiometric control to avoid over-acidification.
Purification : Use recrystallization in ethanol/water mixtures or gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:7) or NMR (DMSO-d6, δ 1.2–1.4 ppm for ethyl ester protons) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography : Solve the crystal structure using SHELX programs (SHELXS for solution, SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (R-factor < 0.05) validate bond lengths/angles against expected values .
- NMR spectroscopy : Compare NMR peaks (e.g., carbonyl carbons at ~165–170 ppm) to computational predictions (DFT/B3LYP/6-31G*) .
- Mass spectrometry : Confirm molecular weight (M = 292.2) via ESI-MS in positive ion mode .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adhere to GHS-based safety measures:
- Ventilation : Use fume hoods for weighing/synthesis to prevent inhalation of fine particles.
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation (evidenced in SDS for analogous dihydrochlorides) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Address common issues:
- Disordered atoms : Apply SHELXL’s PART instruction to model disorder, using isotropic displacement parameters for minor components .
- Twinned crystals : Use TWIN/BASF commands in SHELXL to refine twin fractions. Validate with R < 0.1 for merged data .
- High-resolution vs. twinned data : For macromolecular applications, prioritize SHELXE for experimental phasing robustness .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (25–40°C) in buffer solutions (pH 1–10). Monitor hydrolysis via UV-Vis (λ = 260 nm) and quantify degradation products with LC-MS .
- Thermal stability : Use TGA/DSC (heating rate 10°C/min, N atmosphere) to identify decomposition points. Cross-validate with FTIR for functional group integrity .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT calculations : Optimize transition states (B3LYP/6-311++G**) to model nucleophilic attack sites on the pyrimidine ring. Compare activation energies for competing pathways .
- MD simulations : Simulate solvent effects (explicit water model) to assess steric hindrance from the piperidinyl group .
Q. What strategies mitigate low yields in regioselective modifications of the pyrimidine core?
- Methodological Answer :
- Directed ortho-metalation : Use LDA at −78°C to deprotonate the 4-position, followed by electrophilic quenching (e.g., iodomethane) .
- Protecting groups : Temporarily block the piperidinyl nitrogen with Boc groups to prevent side reactions during C–H functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
